1H-Indazole-3-methanol, 5-iodo-

Type 2 Diabetes Mellitus Enzyme Inhibition Structure-Activity Relationship (SAR)

Procure 5-Iodo-1H-indazole-3-methanol (CAS 705264-87-5) as your strategic C5-halogenated indazole intermediate. The 5-iodo group enables efficient palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, maximizing yield and minimizing side products versus the 5-bromo or 5-chloro analogs. This scaffold is validated for kinase drug discovery (CHK1, FGFR4) and has demonstrated potent α-glucosidase inhibition, making it essential for SAR exploration in type 2 diabetes and metabolic disorder programs. Choose the superior reactivity of the aryl iodide to accelerate your medicinal chemistry campaigns.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 705264-87-5
Cat. No. B3279988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-methanol, 5-iodo-
CAS705264-87-5
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1I)CO
InChIInChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
InChIKeyAXJMHVWMPANCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-methanol, 5-iodo- (CAS 705264-87-5): A Key Iodinated Indazole Intermediate for Medicinal Chemistry and Drug Discovery


1H-Indazole-3-methanol, 5-iodo- (CAS 705264-87-5) is a halogenated indazole derivative characterized by an iodine atom at the 5-position and a methanol group at the 3-position of the indazole ring . The indazole scaffold is a well-established phenol bioisostere in medicinal chemistry, known for its enhanced lipophilicity and metabolic stability compared to phenol itself [1]. This specific compound serves primarily as a versatile chemical intermediate, with its 5-iodo group enabling diverse palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for the construction of more complex, pharmaceutically relevant molecules .

Why Generic Substitution of 5-Iodo-1H-indazole-3-methanol is Not Recommended: Evidence for Halogen-Specific Reactivity and Bioactivity


Substituting 1H-Indazole-3-methanol, 5-iodo- with a closely related analog, such as the 5-bromo- or unsubstituted derivative, can lead to significantly divergent outcomes in both synthetic applications and biological assays. The C5-halogen is not a passive structural feature; it dictates the compound's reactivity profile in cross-coupling reactions and can profoundly influence its bioactivity. For example, direct comparative studies show that the 5-iodo and 5-bromo analogs of structurally related indazoles exhibit distinct levels of enzyme inhibition [1]. Therefore, the choice between a 5-iodo and a 5-bromo intermediate is a critical decision point that can determine the success of a synthetic route or the potency of a final drug candidate.

Quantitative Differentiation of 1H-Indazole-3-methanol, 5-iodo-: A Comparative Data Guide for Procurement


Comparative Anti-α-Glucosidase Activity: Iodo- vs. Bromo-Substituted Indazole Analogs

In a comparative study of N-sulfonyl-3-methylindazole derivatives, the 5-iodo substituted series (compounds 2m–r) demonstrated strong α-glucosidase inhibitory activity, comparable to the 5-bromo series (2g–l). Both sets of halogenated compounds exhibited IC50 values in the sub-micromolar range (0.72–1.20 µM), significantly outperforming the unsubstituted analogs and the positive control acarbose (IC50 = 1.30 µM) [1]. This indicates that while both halogens confer potency, the iodo derivative offers a distinct physicochemical profile and synthetic handle.

Type 2 Diabetes Mellitus Enzyme Inhibition Structure-Activity Relationship (SAR)

Strategic Advantage as a Cross-Coupling Partner: Iodine as a Superior Leaving Group vs. Bromine

The 5-iodo substituent on 1H-Indazole-3-methanol is a privileged functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental to modern medicinal chemistry [1][2]. The carbon-iodine bond is significantly weaker and more easily activated than the carbon-bromine bond, leading to faster reaction rates and higher yields under milder conditions. This makes the 5-iodo compound a more efficient and versatile intermediate for generating diverse libraries of 5-substituted indazole derivatives compared to its 5-bromo or 5-chloro counterparts.

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Differentiation in Targeted Kinase Inhibition: A Basis for Selective Inhibitor Design

The 5-iodoindazole scaffold is a recognized pharmacophore in the development of potent and selective kinase inhibitors. While direct IC50 data for the specific 3-methanol derivative is not available in the primary literature, the 5-iodoindazole core has been shown to be essential for high-affinity binding in several kinase targets. For instance, a 5-iodo substituted indazole derivative demonstrated an IC50 of 217 nM against Checkpoint Kinase 1 (CHK1) [1]. Furthermore, a structurally optimized 1H-indazole derivative achieved an IC50 of 2.4 nM against FGFR4, highlighting the potential of this scaffold for achieving high potency [2]. These findings imply that the 5-iodo group provides a key interaction point for targeting specific kinase binding pockets.

Kinase Inhibitors Oncology CHK1 FGFR4

Procurement-Critical Applications for 1H-Indazole-3-methanol, 5-iodo-: Where This Specific Intermediate Provides Maximum Value


Synthesis of Diverse 5-Aryl/Akynyl-Indazole Libraries via Palladium Catalysis

As a core application, this compound is ideally suited as a substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate libraries of 5-substituted indazoles [1][2]. Its superior reactivity as an aryl iodide ensures efficient coupling, maximizing yield and minimizing side products, which is a primary driver for its procurement over the corresponding bromo or chloro analogs.

Development of Potent and Selective Kinase Inhibitors for Oncology

Medicinal chemistry teams focused on kinase drug discovery (e.g., targeting CHK1, FGFR4, or related kinases) should procure this intermediate. The 5-iodoindazole core is a validated scaffold for achieving high target affinity [3][4], and this specific compound provides a versatile handle for exploring structure-activity relationships (SAR) around the 5-position of the indazole ring.

Investigating Halogen-Dependent Bioactivity in Antidiabetic Research

Based on direct comparative evidence, the 5-iodoindazole scaffold has demonstrated potent α-glucosidase inhibition, comparable to the 5-bromo analog [5]. Researchers investigating the SAR of halogenated indazoles for type 2 diabetes or related metabolic disorders will find this compound essential for benchmarking and exploring the unique steric and electronic effects of the iodine atom.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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